molecular formula C17H14N4O4S B15152917 N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B15152917
M. Wt: 370.4 g/mol
InChI Key: KRHYEZPQTBKOPF-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-nitroaniline with a thiazolidinone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of stabilized catalysts, such as palladium nanoparticles on organic-silica supports, can improve the selectivity and yield of the desired product . The process parameters, including pressure, temperature, and flow rates, are carefully controlled to ensure consistent quality and minimize by-products.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C17H14N4O4S/c22-15(18-12-6-8-13(9-7-12)21(24)25)10-14-16(23)20-17(26-14)19-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,22)(H,19,20,23)

InChI Key

KRHYEZPQTBKOPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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